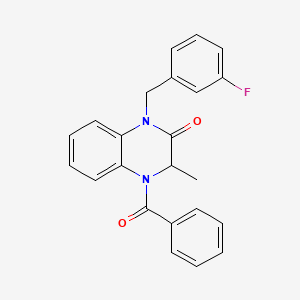

4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known as this compound (FBQ), is a quinoxalinone derivative that has been used in various scientific research applications. It is a highly potent compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. FBQ has also been studied for its potential use in the treatment of various diseases and disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions of Quinoxaline Derivatives

Quinoxaline derivatives, including those structurally related to 4-benzoyl-1-(3-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, are synthesized through reactions with various halides and undergo transformations that yield compounds with potential biological activities. The synthesis process involves the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides under specific conditions, demonstrating the compound's versatility in forming various quinoxalinone derivatives (Badr, El-Naggar, El-Sherief, & Mahgoub, 1984).

Antagonistic and Agonistic Properties

Quinoxalinone derivatives have been shown to interact with the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This highlights the compound's relevance in studying neurotransmitter receptors and their potential therapeutic applications. The synthesis of these derivatives involves complex chemical reactions starting from basic components, leading to compounds with high affinity for the GABAA/benzodiazepine receptor (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

One-Step Synthesis of Quinazolinones

The compound is structurally related to 4(3H)-quinazolinones, which can be synthesized in a single step from 2-fluoro substituted benzoyl chlorides and 2-amino-N-heterocycles. This process demonstrates the compound's utility in generating fluorinated analogs of quinazolinones, which may have enhanced biological activity due to the incorporation of fluorine atoms (Deetz, Malerich, Beatty, & Smith, 2004).

Photophysical Properties and Application in Fluorogenic Probes

Quinoxalin-2(1H)-ones, similar in structure to the compound of interest, have been explored for their fluorescence behavior, leading to the development of a quinoxalinone-based chemoprobe for the detection of hydrogen sulfide. This application underlines the compound's potential in creating sensitive and specific tools for biological and chemical detection (Renault, Renard, & Sabot, 2017).

Eigenschaften

IUPAC Name |

4-benzoyl-1-[(3-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O2/c1-16-22(27)25(15-17-8-7-11-19(24)14-17)20-12-5-6-13-21(20)26(16)23(28)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFCLKMLUAYMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid](/img/structure/B2603323.png)

![N-[(3-bromophenyl)(cyano)methyl]-2-methylpropanamide](/img/structure/B2603324.png)

![3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2603330.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2603333.png)

![3-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-5-yl)methyl]propanamide](/img/structure/B2603336.png)

![3-[3-(4-Chlorophenyl)-2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2603337.png)